molecular formula C27H32N4O6S B10855276 PROTAC PTK6 ligand-1

PROTAC PTK6 ligand-1

Cat. No.: B10855276
M. Wt: 540.6 g/mol
InChI Key: ALLAYPNFQHTUKN-MDAIXWLXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PTK6 ligand-1 involves multiple steps, starting with the preparation of the ligand that binds to PTK6. This ligand is then linked to a ligand that recruits an E3 ubiquitin ligase, typically through a series of chemical reactions that include coupling and purification steps . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

PROTAC PTK6 ligand-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

PROTAC PTK6 ligand-1 exerts its effects by binding to PTK6 and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of PTK6, marking it for degradation by the proteasome. This process reduces the levels of PTK6 in the cell, thereby inhibiting its oncogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC PTK6 ligand-1 is unique in its ability to specifically target PTK6, a protein implicated in various cancers. This specificity allows for targeted degradation of PTK6, reducing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C27H32N4O6S

Molecular Weight

540.6 g/mol

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C27H32N4O6S/c1-14(2)24(22-9-15(3)30-37-22)27(36)31-12-19(32)10-21(31)26(35)29-20(11-23(33)34)17-5-7-18(8-6-17)25-16(4)28-13-38-25/h5-9,13-14,19-21,24,32H,10-12H2,1-4H3,(H,29,35)(H,33,34)/t19-,20+,21+,24-/m1/s1

InChI Key

ALLAYPNFQHTUKN-MDAIXWLXSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

Origin of Product

United States

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